molecular formula C6H9N3O B13107698 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B13107698
M. Wt: 139.16 g/mol
InChI Key: MIJOHHOTOIZFTQ-UHFFFAOYSA-N
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Description

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a pyrimidine derivative with the molecular formula C6H9N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one typically involves the reaction of 6-methyluracil with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Material: 6-methyluracil

    Reagent: Methylamine

    Catalyst: Acid or base catalyst

    Reaction Conditions: Elevated temperature and pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in functional groups.

    4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl: A thieno derivative with similar biological activity.

Uniqueness

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-methyl-4-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-4-3-5(7-2)9-6(10)8-4/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

MIJOHHOTOIZFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)NC

Origin of Product

United States

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